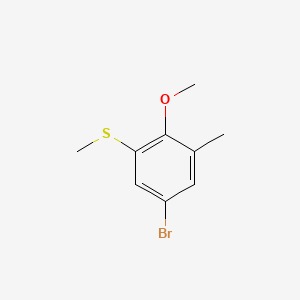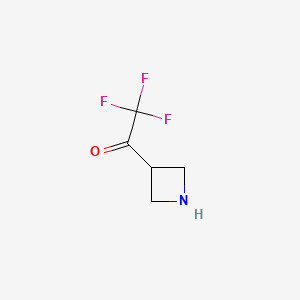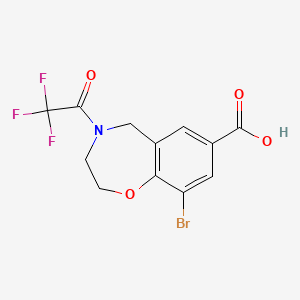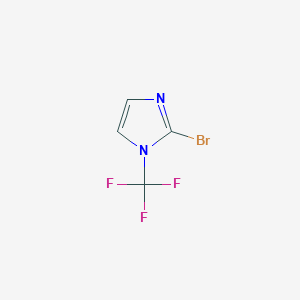
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene: is an organic compound belonging to the class of substituted benzenes It is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene typically involves multiple steps, including bromination, methoxylation, and methylation reactions. The methoxy group can be introduced via methoxylation using sodium methoxide and copper bromide . The methylsulfanyl group is added through a thiolation reaction using appropriate thiolating agents.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to ensure high yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating compounds with specific properties.
Biology and Medicine:
The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its biological effects and interactions with biological targets is ongoing.
Industry:
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure allows for the design of molecules with tailored functionalities.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, its substituents influence its reactivity and the types of reactions it can undergo. For example, the bromine atom can act as a leaving group in substitution reactions, while the methoxy and methylsulfanyl groups can participate in electron-donating or withdrawing interactions, affecting the compound’s overall reactivity.
Comparación Con Compuestos Similares
3-Bromoanisole: Similar in structure but lacks the methyl and methylsulfanyl groups.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains additional methoxy groups and a different substitution pattern.
1-Bromo-3-[(methylsulfanyl)methyl]benzene: Similar but with a different arrangement of the methylsulfanyl group.
Uniqueness:
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11BrOS |
|---|---|
Peso molecular |
247.15 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-1-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-6-4-7(10)5-8(12-3)9(6)11-2/h4-5H,1-3H3 |
Clave InChI |
QSCYLBUOYNHWMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)




![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)
![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)

![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
